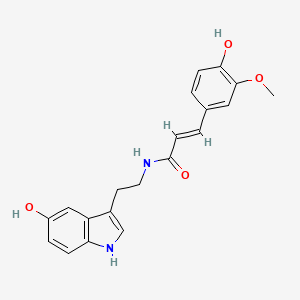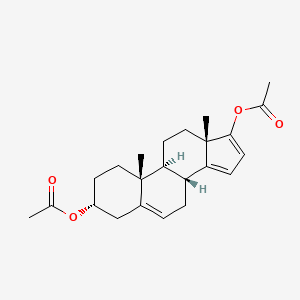
(3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of androstane derivatives, including "(3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate," are critical in the field of medicinal chemistry due to their relevance in developing therapeutic agents and understanding steroid biochemistry.
Synthesis Analysis
The synthesis of androstan derivatives often involves multi-step chemical reactions, starting from precursors like androsta-1,4,6-triene-3,11,17-trione or androsta-1,4-diene-3,17-dione. These processes may include acetalization, selective reduction, aromatization, epoxidation, and subsequent hydrolysis and reduction steps to yield the desired compounds (Burdett et al., 1982), (Kaczmarek et al., 2012).
Molecular Structure Analysis
Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry play a crucial role in elucidating the molecular structure of synthesized androstan derivatives. These analyses confirm the stereochemistry and functional group placement critical for the compound's biological activity and chemical properties.
Chemical Reactions and Properties
Androstan derivatives undergo various chemical reactions, including base-catalyzed rearrangements and neighboring group participation, leading to the formation of different isomers or related compounds. These reactions are influenced by the molecular structure and can significantly affect the compound's chemical and biological properties (Doller & Gros, 1989), (Tapolcsányi et al., 2001).
Scientific Research Applications
Synthesis and Chemical Transformations
The research on androstane derivatives often focuses on their synthesis and potential as intermediates for further chemical transformations. For instance, a systematic investigation into the synthesis of androstane-based carboxamides via palladium-catalyzed aminocarbonylation was conducted. This process involved transforming keto derivatives to hydrazones treated with iodine, highlighting a method for introducing carboxamide functionalities into the androstane structure (Ács et al., 2011). Another study refined the synthesis of exemestane, an important pharmaceutical, by improving the yield of a key intermediate, showcasing the utility of androstane derivatives in medicinal chemistry (Kaczmarek et al., 2012).
Biological Activities and Applications
Androstane derivatives have been studied for their biological activities, particularly in the context of hormone regulation and potential therapeutic applications. For example, research into neuroactive steroids like 5alpha-androstane-3alpha,17beta-diol has explored its role in regulating androgen receptor levels in astrocytes, suggesting implications for neurological conditions (Agapova et al., 2006). Additionally, the synthesis and evaluation of 16α-derivatives of 5alpha-androstane-3alpha,17beta-diol as antiandrogens have been conducted to explore their potential in treating conditions like prostate cancer, highlighting the therapeutic relevance of androstane modifications (Roy et al., 2007).
Metabolism and Detection
Understanding the metabolism of androstane derivatives is crucial for various applications, including doping control in sports. A study on the metabolism of androsta-1,4,6-triene-3,17-dione revealed its main urinary metabolites and developed methods for their detection, underscoring the importance of analytical techniques in monitoring the use of androgenic substances (Parr et al., 2009).
properties
IUPAC Name |
[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRPYWDJVVVTSE-WBZBWJJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4(C(=CC=C4OC(=O)C)[C@@H]3CC=C2C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747585 |
Source


|
| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
CAS RN |
34635-42-2 |
Source


|
| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

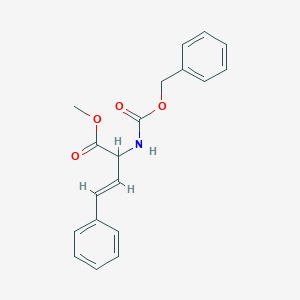
![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
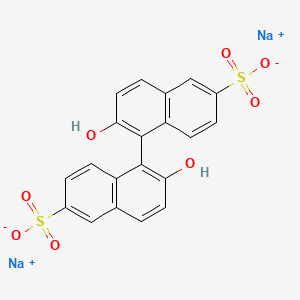
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)
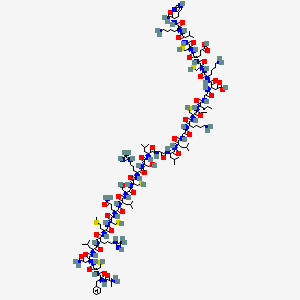
![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)
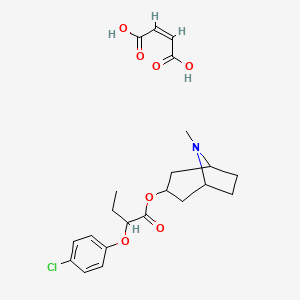
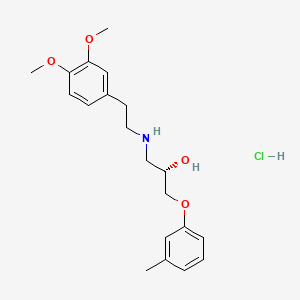
![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)
